Product packaging for 2-(Furan-2-yl)benzaldehyde(Cat. No.:CAS No. 16191-32-5)

2-(Furan-2-yl)benzaldehyde

Cat. No.: B098230
CAS No.: 16191-32-5
M. Wt: 172.18 g/mol
InChI Key: BJGHSPJMFHHOCJ-UHFFFAOYSA-N
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Description

Overview of Furanic Heterocycles in Organic Chemistry

Furan (B31954) is a five-membered aromatic heterocyclic compound containing one oxygen atom. chemimpex.comwikipedia.org Its name is derived from the Latin word furfur, meaning bran, from which the furan derivative furfural (B47365) was first isolated. wikipedia.orgwordpress.com The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780, and furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.orgbritannica.com

The furan ring is an aromatic system. It follows Hückel's rule, with one of the oxygen atom's lone pairs of electrons delocalized into the ring, creating a stable 6 π-electron system. wordpress.com This aromatic character means furan is planar and undergoes electrophilic substitution reactions more readily than benzene (B151609), a result of the electron-donating effect of the oxygen heteroatom. wikipedia.orgyoutube.com However, its aromaticity is less pronounced than that of benzene, and its behavior can be intermediate between that of an aromatic ring and a diene. wikipedia.org Furan and its derivatives are foundational building blocks in organic synthesis and are present in a multitude of natural products and pharmacologically active compounds. derpharmachemica.compnas.org

Significance of Benzaldehyde (B42025) Derivatives in Synthetic Methodologies

Benzaldehyde and its derivatives are a cornerstone of synthetic organic chemistry, valued for their utility as versatile intermediates. chemimpex.com These aromatic aldehydes are key starting materials in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and flavoring agents. The carbonyl group of the aldehyde is highly reactive, participating in a variety of transformations such as nucleophilic addition, condensation reactions (like the formation of Schiff bases), and oxidations. nih.govacs.org

The benzene ring can be functionalized with various substituent groups, which modulates the reactivity of the aldehyde and allows for the construction of complex molecular architectures. The development of efficient synthetic methods to create and modify benzaldehyde derivatives is a continuous focus of research, aiming to produce high yields and offer sustainable, environmentally benign pathways. acs.org

Positioning of 2-(Furan-2-yl)benzaldehyde within Furan-Benzaldehyde Chemistry

This compound is a specific isomer within the furan-benzaldehyde class, distinguished by the furan ring being attached to the benzene ring at the ortho-position relative to the aldehyde group. This particular arrangement of the two rings creates a unique chemical environment and steric profile compared to its meta- and para-substituted counterparts.

This compound is recognized as a versatile aromatic aldehyde that serves as an essential building block for creating more complex molecules. chemimpex.com Its structure, featuring both the electron-rich furan ring and the reactive benzaldehyde moiety, makes it a valuable intermediate in organic synthesis. Researchers utilize this compound for the synthesis of novel heterocyclic compounds, which are pivotal in the field of medicinal chemistry for the development of new therapeutic agents. chemimpex.com Its synthesis can be achieved through modern cross-coupling techniques, such as the Suzuki coupling, which enhances its accessibility for research purposes. sigmaaldrich.com

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name 2-(2-furyl)benzaldehyde acs.org
CAS Number 16191-32-5 acs.org
Molecular Formula C₁₁H₈O₂ wikipedia.org
Molecular Weight 172.18 g/mol acs.org
Physical Form Liquid acs.org

Historical Context of Furan-Substituted Aldehyde Synthesis and Application

The history of furan-substituted aldehydes is intrinsically linked to the broader development of furan chemistry. Early work focused on simple furan aldehydes like furfural, which was first reported in 1831. wikipedia.orgbritannica.com Classical synthetic methods for the furan ring itself, such as the Paal-Knorr synthesis (from 1,4-diketones) and the Feist-Benary synthesis, laid the groundwork for accessing furan-based structures. wikipedia.orgderpharmachemica.com

The direct synthesis of furan-aryl conjugates, such as this compound, became more efficient with the advent of modern organometallic chemistry. Palladium-catalyzed cross-coupling reactions have become the methods of choice for forming carbon-carbon bonds between aromatic rings. Key historical developments include:

The Stille Reaction: First reported in the mid-1970s, this reaction couples an organotin compound with an organic halide. epfl.chorganic-chemistry.org It is a versatile method for creating sp²-sp² linkages and has been successfully used to couple furan-stannanes with aryl halides. nih.govgre.ac.uk

The Suzuki-Miyaura Coupling: This reaction, which uses more environmentally benign organoboron reagents (boronic acids or esters), has become one of the most important methods for biaryl synthesis. nih.govresearchgate.net It is highly effective for coupling heteroaryl compounds, and specific conditions have been developed for the efficient synthesis of furan-containing biaryls, including this compound. sigmaaldrich.comresearchgate.net

These advanced synthetic tools have made complex furan-substituted aldehydes readily accessible, enabling their broader application in research.

Table 2: Timeline of Key Developments in Furan Chemistry and Synthesis

Year Development Significance Source
1780 Carl Wilhelm Scheele describes 2-furoic acid. First description of a furan derivative. wikipedia.orgbritannica.com
1831 Johann Wolfgang Döbereiner reports furfural. Discovery of an important furan aldehyde. wikipedia.orgwordpress.com
1870 Heinrich Limpricht prepares furan. First synthesis of the parent heterocycle. wikipedia.orgwordpress.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related conjugates is driven by their potential as versatile synthetic intermediates. The compound itself is utilized in several areas:

Pharmaceutical Development : It serves as a key intermediate in the synthesis of new drug candidates. The furan scaffold is a privileged structure in medicinal chemistry, found in drugs with antimicrobial, anti-inflammatory, and diuretic properties, such as furosemide (B1674285) and ranitidine. chemimpex.comyoutube.com Derivatives made from furan-containing precursors are actively investigated for antifungal and other biological activities. nih.govmdpi.com

Flavor and Fragrance Industry : The unique aromatic profile of the molecule lends itself to use in the formulation of perfumes and flavorings. chemimpex.com

Organic Synthesis : As a bifunctional molecule, it is a building block for creating complex heterocyclic systems and other novel organic structures. chemimpex.com For instance, related furan-chalcone derivatives have been synthesized and evaluated as potential tyrosinase inhibitors for controlling melanogenesis.

Future research will likely focus on expanding the synthetic utility of this compound. The development of more efficient and sustainable catalytic methods for its synthesis and derivatization remains a key objective. Its application as a scaffold in medicinal chemistry will continue to be explored, with a focus on creating libraries of novel compounds for high-throughput screening against various biological targets. The unique ortho-substitution pattern may be exploited to synthesize ligands for catalysis or to create constrained molecules with specific pharmacological profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2 B098230 2-(Furan-2-yl)benzaldehyde CAS No. 16191-32-5

Properties

IUPAC Name

2-(furan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGHSPJMFHHOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378210
Record name 2-(furan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16191-32-5
Record name 2-(furan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Furan 2 Yl Benzaldehyde and Its Analogs

Direct Synthetic Routes to 2-(Furan-2-yl)benzaldehyde

Direct routes to this compound primarily involve the coupling of a furan (B31954) moiety with a benzaldehyde (B42025) precursor or the formylation of a pre-existing 2-phenylfuran (B99556) structure.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds like this compound. researchgate.netnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a furanboronic acid, with an aryl halide. researchgate.netnih.gov The general catalytic cycle proceeds through steps of oxidative addition, transmetallation, and reductive elimination. mdpi.com

The efficiency of the Suzuki coupling is highly dependent on the choice of the palladium catalyst. Studies have shown that different palladium sources exhibit varying levels of activity. For the synthesis of functionalized furans, palladium(II) catalysts have been systematically evaluated. For instance, in the synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, PdCl₂(CH₃CN)₂ was found to be the most effective catalyst, providing a 94% yield, significantly outperforming Pd(OAc)₂ (80% yield) and Pd(acac)₂ (63% yield) under similar conditions. mdpi.comresearchgate.net The use of supported palladium catalysts, from which Pd(II) can leach and act as a homogeneous catalyst, is also a common strategy. mdpi.com For coupling challenging substrates like heteroaryltrifluoroborates, catalyst systems are often fine-tuned; for example, a combination of Pd(OAc)₂ with a specific ligand like RuPhos is employed. nih.gov

Table 1: Comparison of Palladium Catalyst Efficiency in Furan Synthesis

EntryCatalystYield (%)Time (h)Temperature (°C)
1PdCl₂(CH₃CN)₂94280
2Pd(OAc)₂80680
3Pd(acac)₂63680
Data derived from a study on the one-pot synthesis of functionalized furans. mdpi.comresearchgate.net

Optimizing reaction conditions such as the solvent, temperature, and choice of ligand is crucial for maximizing the yield and efficiency of Suzuki coupling reactions. researchgate.net Research into the synthesis of 2-arylbenzo[b]furan derivatives demonstrated that a mixed solvent system of EtOH/H₂O (1:1) was superior to using H₂O, EtOH, DMF, or DMSO alone. nih.gov The base used in the reaction also plays a critical role, with K₂CO₃ often being a suitable choice. nih.govresearchgate.net Temperature is another key parameter; for instance, decreasing the reaction temperature from an optimal point can lead to poor yields. nih.gov Ligands, particularly bulky and electron-rich phosphines like RuPhos, are essential for facilitating the coupling of demanding substrates such as heteroaryltrifluoroborates with aryl chlorides. nih.gov

Table 2: Screening of Reaction Conditions for Suzuki Coupling

EntryParameterVariationYield (%)
1Catalyst Loading3 mol% Pd(II) complex97
2BaseK₂CO₃97
3BaseNaOH78
4BaseCs₂CO₃63
5BaseNaHCO₃53
6SolventEtOH/H₂O (1:1)97
7SolventH₂O, EtOH, DMF, or DMSOTrace
Data derived from a study on the synthesis of 2-arylbenzo[b]furan derivatives. nih.gov

The Suzuki-Miyaura reaction is known for its broad substrate scope and good functional group tolerance. researchgate.net In the context of synthesizing furan-containing biaryls, the reaction accommodates a variety of aryl halides, including bromides, chlorides, iodides, and triflates. nih.gov The reactivity of the aryl halide is a factor, with aryl bromides and iodides generally being more reactive than aryl chlorides. mdpi.com The reaction conditions have been shown to work well for aryl bromides bearing both electron-withdrawing and electron-donating groups. nih.gov

Furan-2-yltrifluoroborates, which serve as precursors to furanboronic acids, have been successfully coupled with a wide range of aryl halides. nih.gov However, limitations can arise with particularly challenging coupling partners. For example, the coupling of two demanding heterocycles, such as 2-chloropyridine (B119429) and furan-2-yltrifluoroborate, may result in modest yields even with optimized catalyst systems. nih.gov Steric hindrance on the substrates can also impact the reaction's success. nih.gov

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnumberanalytics.comcambridge.org This reaction is a powerful tool for introducing a formyl group (-CHO) onto a furan ring, which is a key step in certain synthetic strategies for this compound. researchgate.netijpcbs.com The reaction typically uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). numberanalytics.comijpcbs.comwikipedia.org

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the active electrophile, a chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. organic-chemistry.orgnumberanalytics.comwikipedia.org This electrophilic species then attacks the electron-rich furan ring. For furan, the substitution typically occurs at the 2-position due to its higher electron density. cambridge.org This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of this intermediate during the reaction workup yields the final aldehyde product. organic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction is generally efficient and proceeds under mild conditions, making it a valuable method in organic synthesis. ijpcbs.com It has been successfully used to prepare furan-2-carboxaldehydes in near-quantitative yields from furan. researchgate.net The reaction's efficiency is attributed to the high reactivity of the Vilsmeier reagent towards electron-rich substrates like furans, pyrroles, and anilines. organic-chemistry.orgwikipedia.org

Vilsmeier Formylation and its Adaptations

Deuterated Analogs Synthesis via Vilsmeier Protocol (e.g., using DMF-d7)

The introduction of deuterium (B1214612) into organic molecules is a crucial strategy in medicinal chemistry to study reaction mechanisms and alter metabolic pathways, potentially improving a drug's pharmacokinetic profile. A key method for preparing deuterated furan-2-carbaldehyde, a precursor or analog of this compound, is through an adapted Vilsmeier-Haack reaction. Current time information in Bangalore, IN.tue.nl This protocol utilizes deuterated N,N-dimethylformamide (DMF-d7) as the formyl source to introduce a deuterium atom specifically at the aldehyde position. Current time information in Bangalore, IN.acs.org

The reaction involves the formylation of furan using a Vilsmeier reagent generated in situ from DMF-d7 and an activating agent like oxalyl chloride or phosphorus oxychloride. Current time information in Bangalore, IN.rsc.org By using DMF-d7 as the limiting reactant, with other components in excess, a quantitative yield of the deuterated product, furan-2-carbaldehyde-d, can be achieved. Current time information in Bangalore, IN.tue.nl This method is advantageous as it is a one-step synthesis that provides high levels of deuteration. tue.nl

Deuterating AgentSubstrateActivating AgentProductDeuteration LevelReference
DMF-d7FuranOxalyl Chloride / POCl₃furan-2-carbaldehyde-d>99% Current time information in Bangalore, IN.tue.nl
Yield Optimization and Purity Considerations

In the synthesis of deuterated furan-2-carbaldehyde via the Vilsmeier protocol, optimization of reaction conditions has led to quantitative yields, reported as high as 99%. Current time information in Bangalore, IN.tue.nl The purity of the resulting product is also notably high, often exceeding 96%, as determined by ¹H-NMR spectroscopy. Current time information in Bangalore, IN. This high level of purity means that for many subsequent reaction steps, the product can be used without the need for further purification. Current time information in Bangalore, IN.

Should purification be necessary, bulb-to-bulb distillation is an effective method. For instance, distillation at 80 °C and 20 mbar can yield the purified product with a recovery of about 93%. Current time information in Bangalore, IN. To maintain purity and prevent decomposition or discoloration, the final product should be stored under an inert atmosphere and refrigerated. Current time information in Bangalore, IN.

ParameterValuePurification MethodReference
Yield 99% (quantitative)None required for some uses Current time information in Bangalore, IN.tue.nl
Purity >96%Bulb-to-bulb distillation Current time information in Bangalore, IN.
Deuteration >99.6%- Current time information in Bangalore, IN.

Alternative Direct Functionalization Approaches

Beyond traditional cross-coupling methods, direct C-H arylation has emerged as a powerful and atom-economical strategy for synthesizing biaryl compounds like this compound. This approach involves the direct coupling of a furan C-H bond with an aryl halide, circumventing the need to pre-functionalize the furan ring with an organometallic or halide moiety. rsc.org

Palladium-catalyzed direct arylation is a prominent method, typically targeting the most reactive α-position (C2 or C5) of the furan ring. rsc.orgrsc.orgrsc.org The reaction of a furan derivative with a 2-halobenzaldehyde, such as 2-bromobenzaldehyde, in the presence of a palladium catalyst and a suitable base can afford the desired this compound skeleton. rsc.orgamazonaws.com Various palladium catalysts, including those based on N-heterocyclic carbene (NHC) ligands (PEPPSI-type), have been shown to be effective for the C-H activation and arylation of furans. rsc.orgresearchgate.net These reactions often provide high yields and regioselectivity, particularly when the C2-position of the furan is unblocked. rsc.org

Synthesis of Key Precursors and Intermediates

The availability of appropriately substituted precursors is fundamental to the synthesis of the target compound. The preparation of furan-2-carbaldehyde and its derivatives is a critical first step.

Preparation of Furan-2-Carbaldehyde Derivatives

Furan, the core heterocyclic structure, can be prepared via the decarboxylation of 2-furoic acid. researchgate.netresearchgate.net This reaction can be induced thermally, with temperatures around 140-160 °C initiating the process. researchgate.netnih.gov The formation of furan in various food products during heating has been attributed to the thermal decarboxylation of 2-furoic acid. researchgate.net

Catalytic methods have been developed to improve the efficiency and lower the required temperature for this transformation. For example, silver nanoparticles supported on γ-Al₂O₃ have demonstrated excellent catalytic activity, achieving a 98% yield of furan from 2-furoic acid at 120 °C. researchgate.net Similarly, a copper(I) complex of 1,10-phenanthroline (B135089) can catalyze the decarboxylation under microwave irradiation, also affording a 98% yield in a much shorter time frame. researchgate.net 2-Furoic acid itself can be sourced from the oxidation of furfural (B47365), a readily available bio-based chemical. researchgate.net

PrecursorReaction TypeConditionsProductYieldReference
2-Furoic AcidThermal Decarboxylation~140-190 °CFuran- researchgate.netnih.gov
2-Furoic AcidCatalytic DecarboxylationAg NPs/γ-Al₂O₃, 120 °CFuran98% researchgate.net
2-Furoic AcidCatalytic DecarboxylationCu(I)-phenanthroline, MWFuran98% researchgate.net

The aldehyde group of furan-2-carbaldehyde (furfural) is highly reactive and often requires protection during synthetic sequences that involve nucleophilic or basic conditions. Thioacetals are excellent protecting groups for carbonyls due to their stability under various conditions. tue.nlacs.orgpearson.com The reaction of furfural with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of an acid catalyst (Brønsted or Lewis) yields a cyclic dithioacetal. wikipedia.org This protection strategy has been successfully applied to furanic compounds, with studies showing high yields for the thioacetalization of furfuraldehyde. acs.org

A key feature of dithioacetals, particularly 1,3-dithianes, is the ability to reverse the polarity of the original carbonyl carbon (a concept known as umpolung). wikipedia.org The carbon atom of the C-H bond adjacent to the two sulfur atoms is acidic and can be deprotonated by a strong base, such as n-butyllithium (n-BuLi). wikipedia.org This creates a nucleophilic carbanion, which can then react with various electrophiles. This strategy allows for the introduction of substituents at the original aldehyde carbon, providing a versatile route to a wide range of furan-2-carbaldehyde derivatives after deprotection. Current time information in Bangalore, IN.tue.nlwikipedia.org

Carbonyl CompoundProtection MethodReagentsKey IntermediateApplicationReference
Furan-2-carbaldehydeThioacetalization1,3-Propanedithiol, Acid catalyst2-(Furan-2-yl)-1,3-dithianeAldehyde protection tue.nlwikipedia.org
2-(Furan-2-yl)-1,3-dithianeDeprotonationn-Butyllithium (n-BuLi)Lithiated dithiane (carbanion)Umpolung, C-C bond formation wikipedia.org

Routes to Substituted Benzaldehydes for Coupling Reactions

A key strategy involves the synthesis of iodo-substituted benzaldehydes, which serve as effective coupling partners for furanboronic acids. One established route is the O-benzylation of hydroxybenzaldehydes (ortho, meta, or para) with iodobenzyl bromides. This reaction is typically carried out in the presence of a base such as potassium carbonate, often with potassium iodide as an additive, in solvents like acetone (B3395972) or acetonitrile (B52724) under reflux conditions. sciprofiles.com This produces iodo-benzyloxy-benzaldehydes, which are stable intermediates ready for subsequent coupling steps.

The Suzuki-Miyaura coupling can then be employed to link the furan ring to the benzaldehyde core. The choice of catalytic system is critical for achieving high yields. While traditional methods using palladium acetate (B1210297) and tri(o-tolyl)phosphine may fail with certain substrates like 2-furanboronic acid, more robust systems have proven successful. sciprofiles.com For instance, a system comprising tetrakis(triphenylphosphine)palladium (B116648) as the catalyst with an aqueous cesium carbonate base in dimethylformamide (DMF) has been effective for coupling both 2- and 3-furan-boronic acids with iodo-benzyloxy-benzaldehydes, affording the desired heteroaryl-substituted products in yields often ranging from 75% to 93%. sciprofiles.com Similarly, substrates prepared via Suzuki coupling can be effective partners in other transformations, such as atroposelective imine Umpolung strategies. acs.orgacs.org

Multicomponent Reactions and Domino Processes Incorporating Furan and Benzaldehyde Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, represent a highly efficient approach in organic synthesis. These processes, along with domino reactions, are valuable for creating molecular complexity from simple furan and benzaldehyde-based inputs in one pot.

One-Pot Synthetic Strategies

One-pot syntheses are prized for their operational simplicity, reduced waste, and potential for high atom economy. Several such strategies have been developed to incorporate furan and benzaldehyde fragments into larger, more complex molecules, including 1,5-diketones and various heterocyclic systems.

A well-established and efficient one-pot method for synthesizing 1,5-diketones proceeds through a Claisen-Schmidt condensation followed by a Michael addition, typically involving aryl methyl ketones and aryl aldehydes. nih.govacs.orgnih.gov This transition-metal-free approach is often conducted under basic conditions (e.g., aqueous KOH in ethanol) and is valued for its green credentials and broad substrate scope. nih.govresearchgate.netresearchgate.net

This methodology can be readily adapted to incorporate a furan moiety by using a furan-containing ketone. For example, 2-acetylfuran (B1664036) can react with a variety of substituted benzaldehydes in a one-pot procedure. The reaction first involves a base-catalyzed Claisen-Schmidt condensation between 2-acetylfuran and a benzaldehyde to form a chalcone (B49325), specifically an (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivative. mdpi.com This α,β-unsaturated ketone intermediate then undergoes a Michael addition with a second molecule of the enolate derived from 2-acetylfuran to yield the final 1,5-diketone. The entire sequence occurs in a single reaction vessel, providing a straightforward route to 1,5-diketones bearing both furan and phenyl groups. nih.govacs.org

Table 1: One-Pot Synthesis of 1,5-Diketones via Claisen-Schmidt/Michael Addition

Ketone (2 equiv.) Aldehyde (1 equiv.) Base/Solvent Product Type Ref.
Aryl Methyl Ketone Aryl Aldehyde KOH / Ethanol 1,3,5-Triaryl-1,5-diketone acs.org
2-Acetylfuran Substituted Benzaldehyde KOH / Ethanol 1,5-bis(furan-2-yl)-3-phenyl-1,5-dione (analog) nih.gov

Multicomponent reactions are particularly powerful for the synthesis of heterocyclic compounds. A notable example is the one-pot synthesis of the complex imidazole (B134444) derivative 1-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.rsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI). nih.govbohrium.com

This synthesis is a four-component reaction that brings together furan-2-carbaldehyde, benzil, ammonium (B1175870) acetate, and 2,3-dihydrobenzo[b] Current time information in Bangalore, IN.rsc.orgdioxin-6-amine. The reaction is typically performed in absolute ethanol, often with a catalytic amount of an acid like C₄H₁₀BF₃O, and heated to reflux for an extended period (e.g., 24 hours). nih.gov Upon completion, the DDFDI product can be isolated and purified by standard methods like extraction and column chromatography, with reported yields as high as 92%. nih.gov This efficient assembly highlights the power of MCRs to construct intricate molecular scaffolds from simple, readily available starting materials.

Table 2: Reactants for the One-Pot Synthesis of DDFDI

Component Role
Furan-2-carbaldehyde Aldehyde source (provides the C2-substituent)
Benzil Dicarbonyl source (forms the C4-C5 backbone)
Ammonium Acetate Nitrogen source for the imidazole ring

The synthesis of acrylohydrazide derivatives incorporating a furan ring can be achieved through a multi-step, one-pot sequence often initiated by a Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.comnih.gov

In this context, a furan-based aldehyde, such as 5-nitrofurfural, is reacted with a suitable benzyltriphenylphosphonium (B107652) bromide in the presence of a base to generate the corresponding ylide in situ. core.ac.uk This ylide then reacts with the aldehyde to form a 5-nitro-2-styrylfuran derivative, which is an α,β-unsaturated alkene. The geometry of the resulting double bond (cis or trans) can often be controlled by the reaction conditions. core.ac.uk

Following the formation of the styrylfuran intermediate, which may be an ester or another activated carbonyl, the acrylohydrazide is formed by condensation with a hydrazine (B178648) derivative. This step involves the nucleophilic attack of the hydrazine on the carbonyl group of the α,β-unsaturated system, followed by dehydration to yield the final product. The entire process, from the Wittig reaction to the final condensation, can be streamlined into a one-pot procedure, providing an efficient route to these functionalized molecules. acs.org

Cycloaddition Reactions involving Furan-based Aldehydes

The furan ring, with its conjugated diene system, is an active participant in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. When the furan ring is substituted with an aldehyde group, as in furfural, it can react as a diene with various dienophiles to create complex bicyclic structures. mdpi.commdpi.com

The Diels-Alder reaction between furanic aldehydes and dienophiles like maleimides is a well-studied process that can proceed with high efficiency, sometimes even under solvent-free conditions, making it a sustainable "click" reaction. mdpi.com The reaction typically yields an oxabicyclic core (an oxanorbornene derivative). The stereochemical outcome is often under kinetic or thermodynamic control; the endo isomer is generally favored under kinetic control (lower temperatures), while the more stable exo isomer is favored under thermodynamic control (higher temperatures). mdpi.com

The reactivity of the furan diene is influenced by the electronic nature of its substituents. Electron-withdrawing groups like the aldehyde in furfural generally decrease the reactivity of the furan ring in normal-electron-demand Diels-Alder reactions. mdpi.commdpi.com However, these reactions can still be driven to completion, and in some cases, the presence of the aldehyde can be advantageous. For instance, reactions of furanic aldehydes with maleimides in water can be facilitated by the hydration of the aldehyde group, which stabilizes the resulting cycloadduct. mdpi.com

Beyond the classic Diels-Alder reaction, furan derivatives can also participate in other types of cycloadditions. For example, a base-catalyzed [3+2] cycloaddition between propargylamines (acting as allenyl anion equivalents) and aldehydes can be used for the regiospecific synthesis of substituted furans. rsc.org Another powerful method involves a multicomponent 1,3-dipolar cycloaddition, where a phosphorus-containing 1,3-dipole, generated in situ from an aldehyde, an acyl chloride, and a phosphonite, reacts with an alkyne to produce highly substituted furans. rsc.org

Table 3: Examples of Cycloaddition Reactions with Furan Derivatives

Reaction Type Furan Component Reactant(s) Product Type Ref.
[4+2] Diels-Alder Furanic Aldehyde Maleimide Oxanorbornene mdpi.com
[4+2] Diels-Alder Furan Alkene Oxabicycle mdpi.com
[3+2] Cycloaddition Aldehyde (forms furan) Propargylamine Substituted Furan rsc.org

Cascade Reactions for Complex Scaffolds

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to constructing complex molecular architectures in a single operation, avoiding the need for isolating intermediates. This strategy has been successfully employed in the synthesis of various heterocyclic systems.

A notable example involves a Lewis base-catalyzed asymmetric cascade reaction of 2-(furan-2-yl)quinazolinones with Morita-Baylis-Hillman (MBH) carbonates. rsc.org This method allows for the synthesis of a variety of polycyclic quinazolinones containing four stereogenic centers with high yields (up to 99%) and excellent stereoselectivity. rsc.org Experimental studies have highlighted the crucial role of the Lewis base in both promoting and controlling the stereochemistry of the intramolecular Diels-Alder reaction of the furan (IMDAF) component of the cascade. rsc.org

Another innovative approach is the catalyst-controlled inter- and intramolecular cascade [4+2] annulations that proceed via benzopyrylium intermediates. acs.org In these reactions, the choice of catalyst, such as cationic Pt(II) or Au(I), dictates the final product from the same starting materials. acs.org For instance, the reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with 2-ethynylaniline, catalyzed by In(OTf)3, yields a benzophenanthridine derivative. acs.org Furthermore, a cascade [4+2] annulation has been developed using a carbocation intermediate by replacing an alkyne with a highly nucleophilic indole (B1671886). acs.org

The Erlenmeyer–Plöchl azlactone reaction has also been utilized in a cascade cyclization of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives. acs.org When N-acylglycines are used, the reaction leads to the formation of indeno[2,1-c]pyran-3-ones. acs.org In contrast, using free amino acids under the same conditions yields 1-oxazolonylisobenzofurans. acs.org

A cascade Prins/Friedel–Crafts cyclization of homocinnamyl alcohols with aromatic aldehydes, facilitated by BF3·Et2O, has been developed to produce 2H-indeno[1,2-b]furan derivatives. nih.gov This strategy demonstrates the power of cascade reactions in creating multiple chemical bonds in a single, atom-economical step. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org This has led to the development of more sustainable synthetic methods, including the use of efficient catalysts, recyclable systems, and renewable feedstocks.

Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials in heterogeneous catalysis due to their high porosity, tunable structures, and the presence of well-defined active sites. acs.orgmdpi.com MOFs can be designed to possess Lewis acidity, Brønsted acidity, and metal active sites, making them ideal for catalyzing multi-step reactions. nih.govnih.gov

For instance, a metal-acid functionalized 2D MOF (Pd/NUS-SO3H) has been developed for the one-pot synthesis of 2,5-dimethylfuran (B142691) (DMF) from saccharides. nih.govnih.gov This ultrathin nanosheet catalyst integrates Lewis acid, Brønsted acid, and metal active sites, leading to significantly higher yields of DMF compared to other reported catalysts for various saccharides like fructose (B13574), glucose, and sucrose. nih.gov The 2D structure facilitates rapid molecular interactions, accelerating the cascade of reactions which includes polysaccharide hydrolysis, isomerization, dehydration, and hydrodeoxygenation. nih.govnih.gov

Similarly, Cu/MOF-808 catalysts have been prepared for the transfer hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandimethanol (B16202) (BHMF) using formic acid as a hydrogen donor. mdpi.com These catalysts, with their dual active sites, demonstrate high activity and stability, offering a viable method for the hydrogenation of HMF to value-added chemicals. mdpi.com Defective MOF-801 has also shown high efficiency in the catalytic transfer hydrogenation of furfural to furfuryl alcohol. mdpi.com

The table below summarizes the catalytic performance of some MOF-based catalysts in furan derivative synthesis.

CatalystSubstrateProductYield/SelectivityReference
Pd/NUS-SO3HFructose2,5-DimethylfuranHigh Yield nih.govnih.gov
Cu/MOF-8085-Hydroxymethylfurfural2,5-Furandimethanol71% Yield, 75.65% Selectivity mdpi.com
Defective MOF-801FurfuralFurfuryl alcohol>99% Conversion, 98% Selectivity mdpi.com

The development of recyclable catalysts and the use of green solvents are central to sustainable chemistry. royalsocietypublishing.org Heterogeneous catalysts, such as silica-supported acids, are advantageous as they can be easily separated from the reaction mixture and reused. For example, silica-supported perchloric acid (HClO4-SiO2) has been shown to be an efficient and recyclable catalyst for various organic transformations. researchgate.net

Ionic liquids (ILs) are considered green solvents due to their low volatility and high thermal stability. royalsocietypublishing.org They can act as both the solvent and the catalyst in certain reactions. For instance, a polymeric ionic liquid, PolyE-IL, has been used as a recyclable homogeneous catalyst for the synthesis of 5-HMF from fructose in isopropyl alcohol, a green solvent. acs.org This system demonstrated high yields and selectivity for 5-HMF, and the catalyst could be recycled. acs.org

The use of biphasic systems, often involving an aqueous phase and an organic extraction phase, can enhance the efficiency of furan derivative formation by continuously removing the product from the reaction medium, thus preventing side reactions. bohrium.comfrontiersin.org

The transition from fossil fuels to renewable resources is a critical goal for a sustainable chemical industry. magtech.com.cnudel.edu Lignocellulosic biomass, which is abundant and not a food source, is a prime feedstock for the production of valuable chemicals, including furan derivatives. bohrium.comudel.edu

Furfural and 5-hydroxymethylfurfural (HMF) are key platform molecules derived from the acid-catalyzed dehydration of C5 and C6 sugars found in hemicellulose and cellulose, respectively. researchgate.netpurdue.edu These furanic compounds can be converted into a wide range of value-added chemicals and biofuels. magtech.com.cnpurdue.edu For example, furfural can be used to produce furan, which can then undergo Diels-Alder reactions to synthesize aromatics like p-xylene. magtech.com.cn HMF is a versatile intermediate for the production of 2,5-dimethylfuran (a potential biofuel) and 2,5-furandicarboxylic acid (a monomer for bio-based polymers). acs.orgresearchgate.net

The production of these platform molecules from biomass often involves catalysis. Zeolites and other solid acid catalysts are commonly used for the conversion of biomass-derived sugars to furans. udel.edu The development of efficient and selective catalytic systems is crucial for the economic viability of biorefineries. udel.edu

Chemical Transformations and Reactivity of 2 Furan 2 Yl Benzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group in 2-(furan-2-yl)benzaldehyde is a key site for chemical modifications, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Additions and Condensations

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles, leading to a range of addition and condensation products.

The reaction of aldehydes and ketones with compounds like hydroxylamine (B1172632) or hydrazine (B178648) produces oximes and hydrazones, respectively. youtube.comkhanacademy.org These reactions are typically acid-catalyzed. youtube.com The formation of hydrazones and oximes from this compound derivatives has been documented in the synthesis of various heterocyclic compounds. For instance, 2-cyano-Ń-(furan-2-ylmethylene)hydrazide can be condensed with benzaldehyde (B42025) to yield a benzylidene derivative. This resulting hydrazide-hydrazone can then undergo further heterocyclization reactions. scirp.org Similarly, oxime derivatives of related furan-containing quinolines have been synthesized and studied. cust.edu.twnih.gov

Reactant 1Reactant 2Product TypeReference
This compound derivativeHydrazine derivativeHydrazone scirp.org
This compound derivativeHydroxylamineOxime cust.edu.twnih.gov

This table summarizes the formation of hydrazones and oximes from this compound derivatives.

Aldol (B89426) condensations are crucial carbon-carbon bond-forming reactions. The reaction of an aldehyde with a ketone, in the presence of an acid or base catalyst, yields a β-hydroxy ketone or an α,β-unsaturated ketone. The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of an aldehyde with a ketone. For example, 2-acetylfuran (B1664036) can react with substituted benzaldehydes under acidic conditions to form (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives. mdpi.comvulcanchem.com This reaction is a key step in the synthesis of various furan-containing chalcones. mdpi.com

AldehydeKetoneCatalystProduct TypeReference
Substituted benzaldehydes2-AcetylfuranAcid (e.g., HCl)(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one mdpi.com
Furfural (B47365)Acetone (B3395972)Acid4-(furan-2-yl)but-3-en-2-one researchgate.net

This table provides examples of aldol condensations involving furan (B31954) derivatives.

Schiff bases, or imines, are formed through the reaction of a primary amine with an aldehyde or ketone. derpharmachemica.comekb.eg This reaction is often reversible and can be catalyzed by acid. derpharmachemica.com The synthesis of Schiff bases from furan-2-carbaldehyde and its derivatives is a common strategy for creating new organic compounds with potential biological activities. derpharmachemica.comresearchgate.net For example, new Schiff base compounds have been synthesized by reacting ethylenediamine (B42938) with diketone compounds derived from the condensation of furan-2-carbaldehyde. derpharmachemica.com

Aldehyde/Diketone SourceAmineProduct TypeReference
Diketone from furan-2-carbaldehydeEthylenediamineSchiff Base derpharmachemica.com
Furan-2-carbaldehydeDL-alanineSchiff Base ekb.eg
2-AminophenolFuran-2-carbaldehydeSchiff Base researchgate.net

This table illustrates the formation of Schiff bases from furan-2-carbaldehyde and its derivatives.

Oxidation and Reduction Reactions

The aldehyde functional group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of furan-2-carbaldehyde derivatives can sometimes lead to the decomposition of the furan ring, especially under harsh conditions. researchgate.net For instance, the oxidation of 5-(1-methyl-1H-benzimidazol-2-yl)furan-2-carbaldehyde resulted in the formation of 1-methyl-1H-benzimidazole due to decarboxylation and subsequent furan ring decomposition. researchgate.net

The reduction of the aldehyde group is a more straightforward transformation. The chemoselective reduction of the carbon-carbon double bond in Knoevenagel condensation products of furan-2-carbaldehyde has been achieved using biocatalysts, leaving the aldehyde or cyano groups intact. unifap.br For example, fungal cells of Penicillium citrinum have been used for the chemoselective reduction of aromatic malononitriles. unifap.br Furthermore, biomass-derived aldehydes like furfural can be converted into chiral β-amino alcohols through a one-pot, two-stage biocatalytic process involving hydroxymethylation and asymmetric reductive amination. rsc.org

Derivatization for Complex Molecular Scaffolds (e.g., Terpyridines, Quinoline (B57606) Derivatives)

This compound is a valuable building block for the synthesis of more complex heterocyclic structures, such as terpyridines and quinoline derivatives.

The synthesis of furanyl-functionalized terpyridines often utilizes furfural (furan-2-carbaldehyde). beilstein-journals.org A common method involves the base-mediated aldol condensation of a 2-acetylpyridine (B122185) derivative with furfural to produce an α,β-unsaturated ketone. This intermediate then undergoes further reactions to form the terpyridine scaffold. beilstein-journals.orgnih.gov These furanyl-terpyridines can then be oxidized to form terpyridine-carboxylic acid derivatives. beilstein-journals.orgnih.gov

Quinoline derivatives can also be synthesized from furan-2-yl precursors. For example, a variety of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their biological activities. cust.edu.twnih.gov The synthesis often involves multi-step reactions, starting from simpler building blocks. Another approach involves the reaction of 2-azidobenzaldehydes with various reagents to construct the quinoline ring system, which can be fused to a furan ring. mdpi.com

Starting MaterialTarget ScaffoldKey Reaction TypeReference
Furfural and 2-acetylpyridineTerpyridineAldol condensation, cyclization beilstein-journals.orgnih.gov
Furan-2-yl precursorsQuinolineMulti-step synthesis cust.edu.twnih.gov
2-AzidobenzaldehydesFuran-fused quinolinesAnnulation, cyclization mdpi.com

This table highlights the use of this compound and related compounds in the synthesis of complex molecular scaffolds.

Reactions at the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, although its reactivity is modulated by the attached benzaldehyde group.

Electrophilic Aromatic Substitution (Consideration of Deactivation/Activation)

The furan ring is inherently more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen heteroatom. ucl.ac.uk However, the benzaldehyde substituent at the 2-position of the furan ring is electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution. nih.gov Despite this deactivation, electrophilic substitution can occur, predominantly at the 5-position of the furan ring, which is the most activated position. researchgate.net For instance, reactions like nitration, bromination, formylation, and acylation on analogous 2-furyl substituted systems have been shown to proceed at this C5 position. researchgate.net

The general mechanism for electrophilic aromatic substitution involves the attack of the furan ring's π-electrons on an electrophile (E+), forming a cationic intermediate, followed by the loss of a proton to restore aromaticity. total-synthesis.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Furyl Systems

Reactant Electrophile Position of Substitution Reference
2-(Furan-2-yl)naphtho[2,1-d] pku.edu.cnnih.govthiazole Nitrating agents, Bromine, Formylating agents, Acylating agents 5-position of the furan ring researchgate.net
Furan Various electrophiles C2 and C5 positions are most reactive ucl.ac.uk

Diels-Alder Reactions and Other Cycloadditions

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. nih.govrsc.org This reactivity provides a powerful tool for the synthesis of complex polycyclic structures. The presence of the electron-withdrawing benzaldehyde group on the furan ring generally deactivates it for normal electron-demand Diels-Alder reactions, often requiring higher temperatures and longer reaction times. nih.gov For example, the cycloaddition of a 2-furyl benzaldehyde derivative with dimethyl acetylenedicarboxylate (B1228247) (DMAD) required elevated temperatures to proceed. nih.gov

The intramolecular variant of the Diels-Alder reaction involving furan (IMDAF) is a widely used method for constructing heterocyclic ring systems. rsc.org Additionally, this compound and its derivatives can participate in other types of cycloadditions, such as [8+2] cycloadditions with dienophiles like DMAD, leading to furan-bridged 10-membered rings. pku.edu.cnpku.edu.cn These reactions can sometimes proceed through a tandem [4+2] cycloaddition followed by rearrangement. pku.edu.cn Photochemical cycloadditions, including [4+2] and [4+4] pathways, have also been observed with derivatives of this compound. nih.gov

Table 2: Cycloaddition Reactions of Furan Derivatives

Reaction Type Reactants Product Type Reference
[4+2] Diels-Alder 2-Furyl benzaldehyde derivative, DMAD Oxabicycloheptene derivative nih.gov
[8+2] Cycloaddition Vinylphenylfuran, DMAD Furan-bridged 10-membered ring pku.edu.cnpku.edu.cn
Intramolecular Diels-Alder N-(furan-2-ylmethyl)-N-(prop-2-yn-1-yl) benzenesulfonamide Furoisoindoles rsc.orgbeilstein-journals.org
Photochemical [4+2] and [4+4] Cycloaddition N-(2-formylphenyl)-2-(furan-2-yl)acetamide Polyheterocyclic structures nih.gov

Ring-Opening and Rearrangement Reactions

The furan ring, particularly under acidic conditions, can undergo ring-opening reactions. researchgate.nettuiasi.ro For instance, bis(5-R-2-furyl)methylbenzoic acids have been shown to undergo recyclization and subsequent cyclization, which involves the opening of the furan ring. researchgate.net In some cases, the furan ring can be stable under certain conditions while in others it readily opens, depending on the substituents and reaction environment. researchgate.net

Rearrangement reactions involving the furan moiety of this compound derivatives have also been documented. For example, furyl enones, in the presence of an iridium(III) catalyst, can undergo a 1,2-hydride shift followed by an intramolecular Friedel-Crafts alkylation, leading to cyclohexanones with a furan-containing quaternary center. acs.org Another example involves the Lewis acid-catalyzed rearrangement of 2-(furan-2-yl)-4,5-dihydro-1,3-dioxepines to afford substituted tetrahydrofurans. nih.gov

Reactions Involving Both Moieties

A significant area of the reactivity of this compound involves transformations where both the furan ring and the aldehyde group participate, often leading to the formation of new heterocyclic systems.

Intramolecular Cyclizations

Intramolecular reactions between the aldehyde group and a nucleophilic position on the furan ring or a side chain can lead to the formation of fused ring systems. While specific examples for this compound itself are not extensively detailed in the provided search results, analogous systems demonstrate this principle. For example, intramolecular Prins/Friedel-Crafts cyclization of related 2-(2-vinylphenyl)acetaldehydes, where an intermediary carbenium ion is trapped by an electron-rich aromatic ring like furan, leads to the formation of aryltetralin-2-ols. nih.gov

Annulation Reactions Leading to Fused Heterocycles (e.g., Benzofurans)

One of the most important transformations of this compound and its derivatives is their use in the synthesis of fused heterocycles, particularly benzofurans. organic-chemistry.org Various synthetic strategies have been developed for this purpose. For example, a palladium-catalyzed reaction of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids can afford 2-arylbenzofurans through a sequential addition and intramolecular annulation. organic-chemistry.org

In a notable application, this compound can be a precursor for the synthesis of 2-(benzofuran-2-yl) derivatives. For instance, the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes, which are structurally related to the reactivity of the aldehyde group in this compound, yields 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. beilstein-journals.org This highlights the utility of the aldehyde functionality in building the benzofuran (B130515) ring system.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dimethyl acetylenedicarboxylate (DMAD)
2-(Furan-2-yl)naphtho[2,1-d] pku.edu.cnnih.govthiazole
N-(furan-2-ylmethyl)-N-(prop-2-yn-1-yl) benzenesulfonamide
N-(2-formylphenyl)-2-(furan-2-yl)acetamide
Naphtho[2,3-b]furan-4,9-diones
Bis(5-R-2-furyl)methylbenzoic acids
2-(Furan-2-yl)-4,5-dihydro-1,3-dioxepines
Tetrahydrofurans
2-(2-vinylphenyl)acetaldehydes
Aryltetralin-2-ols
Benzofurans
2-(2-hydroxyphenyl)acetonitriles
2-Arylbenzofurans
Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate
Salicylaldehydes
2-(Benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives
Furan
Benzene
2-Furfural
Vinylphenylfuran
Furoisoindoles
Oxabicycloheptene

Mechanistic Studies of Key Transformations

The chemical behavior of this compound is dictated by the interplay of its furan ring and benzaldehyde moiety. Understanding the mechanisms of its key transformations is crucial for controlling reaction outcomes and designing novel synthetic pathways. This section delves into the elucidation of reaction pathways and the investigation of intermediates and transition states for prominent reactions involving this compound.

Elucidation of Reaction Pathways

The reaction pathways of this compound are often complex, involving multiple steps and the potential for various competing reactions. Mechanistic studies, combining experimental evidence with computational modeling, have been instrumental in mapping these intricate processes. Two notable transformations that exemplify this are the Paternò-Büchi reaction and the Wittig reaction.

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition occurs between an excited carbonyl group and an alkene, leading to the formation of an oxetane (B1205548). wikipedia.orgorganic-chemistry.org In the case of this compound, the furan ring acts as the alkene component. The reaction is initiated by the photoexcitation of the benzaldehyde carbonyl group to a singlet or triplet excited state. organic-chemistry.orgresearchgate.net The excited carbonyl then interacts with the furan ring to form a biradical intermediate. researchgate.net This intermediate can subsequently undergo ring closure to yield the oxetane product or revert to the starting materials. researchgate.net The regiochemistry and stereochemistry of the resulting oxetane are determined by the stability of the biradical intermediate and the orientation of the reactants in the transition state. researchgate.net

The general pathway can be summarized as follows:

Photoexcitation: The carbonyl group of this compound absorbs a photon, promoting an electron to an excited state (n,π* or π,π*). organic-chemistry.org

Intersystem Crossing (for triplet pathway): The initial singlet excited state may undergo intersystem crossing to a more stable triplet state.

Intermediate Formation: The excited carbonyl group reacts with the furan double bond to form a 1,4-biradical intermediate. researchgate.net

Cyclization: The biradical undergoes spin inversion (for the triplet pathway) and subsequent ring closure to form the four-membered oxetane ring.

Wittig Reaction: The Wittig reaction is a powerful method for alkene synthesis from aldehydes and ketones. organic-chemistry.orgwikipedia.org When this compound is treated with a phosphonium (B103445) ylide (Wittig reagent), the aldehyde group is converted into a double bond. The reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.comresearchgate.net This intermediate then decomposes in a retro-[2+2] cycloaddition to yield the alkene and a stable phosphine (B1218219) oxide, which is the driving force for the reaction. organic-chemistry.org

The reaction pathway is generally accepted as:

Ylide Attack: The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of this compound.

Oxaphosphetane Formation: This attack leads to the formation of a cyclic oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com

Cycloreversion: The oxaphosphetane collapses, breaking the C-P and C-O bonds and forming a C=C and a P=O double bond, to give the final alkene product and triphenylphosphine (B44618) oxide.

Investigation of Intermediates and Transition States

The transient nature of intermediates and the high energy of transition states make their direct observation challenging. Therefore, a combination of spectroscopic techniques, kinetic studies, and computational methods like Density Functional Theory (DFT) are employed to gain insights into their structure and energetics.

Paternò-Büchi Reaction Intermediates and Transition States: In the Paternò-Büchi reaction of this compound, the key intermediate is the 1,4-biradical. researchgate.net The stability of this biradical, which is influenced by the substitution pattern on both the furan and benzaldehyde moieties, dictates the regioselectivity of the cycloaddition. DFT calculations can be used to model the geometries and energies of the possible biradical intermediates and the transition states leading to their formation and subsequent cyclization. researchgate.net These calculations help in understanding the preference for the formation of one regioisomer over another.

Intermediate/Transition StateDescriptionMethod of Investigation
Excited Carbonyl State Singlet or triplet excited state of the benzaldehyde carbonyl group.Spectroscopic techniques (e.g., transient absorption spectroscopy). researchgate.net
Biradical Intermediate A four-membered ring-like structure with two unpaired electrons, formed by the initial C-O bond formation between the excited carbonyl and the furan ring.Trapping experiments, computational modeling (DFT). researchgate.net
Cyclization Transition State The energy maximum along the reaction coordinate leading from the biradical to the final oxetane product.Computational modeling (DFT).

Wittig Reaction Intermediates and Transition States: The central intermediate in the Wittig reaction is the oxaphosphetane. wikipedia.org Its structure and the transition states for its formation and decomposition have been extensively studied, primarily through computational methods. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z-alkenes) is determined by the relative energies of the transition states leading to the different stereoisomeric oxaphosphetanes and their subsequent decomposition pathways. wikipedia.org For unstabilized ylides, the reaction is typically under kinetic control, and the stereoselectivity is established in the irreversible formation of the oxaphosphetane. wikipedia.org

Intermediate/Transition StateDescriptionMethod of Investigation
Phosphonium Ylide The reactive species generated by deprotonation of a phosphonium salt.NMR spectroscopy, X-ray crystallography (for stable ylides).
Oxaphosphetane A four-membered heterocyclic intermediate containing phosphorus and oxygen.NMR spectroscopy (at low temperatures), computational modeling (DFT). wikipedia.org
[2+2] Cycloaddition TS The transition state for the formation of the oxaphosphetane from the aldehyde and the ylide.Computational modeling (DFT). masterorganicchemistry.com
Retro-[2+2] Cycloaddition TS The transition state for the decomposition of the oxaphosphetane into the alkene and phosphine oxide.Computational modeling (DFT). masterorganicchemistry.com

Spectroscopic and Computational Characterization in Support of Research on 2 Furan 2 Yl Benzaldehyde

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 2-(Furan-2-yl)benzaldehyde, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals for each proton, with their chemical shifts and coupling constants revealing the electronic environment and connectivity. In a typical analysis, the aldehydic proton appears as a singlet at approximately 9.98 ppm. semanticscholar.org The protons of the benzaldehyde (B42025) ring and the furan (B31954) ring resonate in the aromatic region, with their specific shifts and multiplicities determined by their positions and couplings with neighboring protons. semanticscholar.orgpku.edu.cn

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Aldehyde (-CHO)9.98s- semanticscholar.org
Benzaldehyde Ring Protons7.88 - 7.80m- semanticscholar.org
Furan Ring Proton (H5)7.54d0.9 semanticscholar.org
Furan Ring Proton (H3)6.83d3.4 semanticscholar.org
Furan Ring Proton (H4)6.57 - 6.49m- semanticscholar.org

¹³C NMR spectroscopy complements the proton data by mapping the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically downfield, appearing around 191.62 ppm. semanticscholar.org The aromatic carbons of both the furan and benzene (B151609) rings show signals in the range of approximately 108 to 153 ppm. semanticscholar.orgrsc.org

CarbonChemical Shift (δ, ppm)Reference
C=O (Aldehyde)191.62 semanticscholar.org
C2 (Furan)152.72 semanticscholar.org
C5 (Furan)143.72 semanticscholar.org
C1 (Benzene)136.19 semanticscholar.org
C4 (Benzene)135.01 semanticscholar.org
C2/C6 (Benzene)130.43 semanticscholar.org
C3/C5 (Benzene)124.02 semanticscholar.org
C4 (Furan)112.34 semanticscholar.org
C3 (Furan)108.24 semanticscholar.org

Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for probing the spatial relationships between atoms. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, confirming the assignments made from 1D spectra. pku.edu.cnpeerj.com The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space interactions between protons, which is crucial for determining the preferred conformation of the molecule, particularly the relative orientation of the furan and benzaldehyde rings. pku.edu.cnpeerj.com

²H NMR spectroscopy is employed in studies involving isotopically labeled analogs of this compound. semanticscholar.orgmdpi.comrsc.org For instance, in furan-2-carbaldehyde-d, a deuterated analog, the ²H NMR spectrum shows a resonance for the deuterium (B1214612) atom at the aldehyde position. mdpi.com This technique is instrumental in mechanistic studies and for quantifying the degree of deuteration. mdpi.com The chemical shifts in ²H NMR are equivalent to those in ¹H NMR. illinois.edu A study on furan-2-carbaldehyde-d reported the ²H resonance at 9.35 ppm. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound. The characteristic carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum. For a related compound, 4-(furan-2-yl)benzaldehyde, the C=O stretch is observed at 1692 cm⁻¹. semanticscholar.org In the deuterated analog, furan-2-carbaldehyde-d, the C=O-D bands are found at 2144, 2120, and 2084 cm⁻¹ in the Raman spectrum, which is a significant shift from the C=O-H bands. mdpi.com

Vibrational ModeWavenumber (cm⁻¹)Spectroscopy TypeReference
C=O Stretch1692FTIR semanticscholar.org
C=O-D Stretch2144, 2120, 2084Raman mdpi.com
C-H Stretch (Aldehyde)3125, 2855, 2719Raman mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. The primary functional groups are the aldehyde and the furan ring.

The aldehyde group is identified by two main vibrational modes: the C=O stretching and the C-H stretching. The carbonyl (C=O) stretch is a strong, sharp band typically appearing in the region of 1680-1715 cm⁻¹. openaccesspub.org For furan-2-carbaldehyde (furfural), a closely related compound, this band is observed around 1687 cm⁻¹. mdpi.com The aldehydic C-H bond shows characteristic stretching vibrations between 2700 cm⁻¹ and 2850 cm⁻¹. mdpi.com

The furan ring, a five-membered aromatic heterocycle, exhibits several characteristic bands. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and the C-O-C stretching of the ether group within the ring. openaccesspub.orgijsra.net The presence of both the benzaldehyde and furan moieties can be confirmed by the combination of these distinct absorption bands in the IR spectrum.

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C-H Stretch 2700 - 2850
Aldehyde C=O Stretch 1680 - 1715
Aromatic (Benzene) C-H Stretch ~3030
Aromatic (Benzene) C=C Stretch 1450 - 1600
Furan C-H Stretch >3100
Furan C=C Stretch 1450 - 1600
Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra would help in characterizing the vibrational modes of the carbon-carbon bonds in both the furan and benzene rings. In studies of the related compound furfural (B47365), characteristic Raman bands for the aldehydic C-H group are found at 2855 and 2719 cm⁻¹. mdpi.com The C=O stretching vibration also gives a strong Raman signal. The aromatic ring stretching modes of both the furan and benzene rings would be clearly visible, typically in the 1300-1600 cm⁻¹ region. Comparing the Raman and IR spectra helps to provide a more complete picture of the molecule's vibrational framework. mdpi.comresearchgate.net

Table 2: Key Raman Shifts for Furan-2-Carbaldehyde (Furfural) Relevant to this compound

Vibrational Mode Wavenumber (cm⁻¹)
Aldehydic C-H Stretch 2855, 2719
Aromatic C-H Stretch ~3125

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. The compound has a molecular formula of C₁₁H₈O₂ and a molecular weight of approximately 172.18 g/mol . fluorochem.co.ukcymitquimica.commatrix-fine-chemicals.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 172. The fragmentation pattern is expected to involve characteristic losses. A primary fragmentation pathway would likely be the loss of the formyl radical (•CHO, 29 Da) to produce a stable cation at m/z 143 [M-29]⁺. Another expected fragmentation is the loss of carbon monoxide (CO, 28 Da) from the aldehyde group, resulting in a fragment at m/z 144 [M-28]⁺. researchgate.net Further fragmentation could involve the cleavage of the furan or benzene ring, consistent with fragmentation patterns observed for other aryl-furan compounds. researchgate.netnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Ion/Fragment Description
172 [C₁₁H₈O₂]⁺ Molecular Ion (M⁺)
171 [C₁₁H₇O₂]⁺ Loss of H• from aldehyde ([M-1]⁺)
144 [C₁₀H₈O]⁺ Loss of CO from aldehyde ([M-28]⁺)
143 [C₁₀H₇O]⁺ Loss of •CHO radical ([M-29]⁺)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, comprising the benzene ring, the furan ring, and the carbonyl group, gives rise to characteristic absorptions in the UV region. The spectrum is expected to show intense bands corresponding to π→π* transitions associated with the aromatic rings and the C=O double bond. nih.gov A less intense band at a longer wavelength, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, is also anticipated. dergipark.org.tr Studies on similar conjugated systems, such as 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, have detailed the assignment of these various spectral transitions. researchgate.net The solvent used can influence the position of these peaks, particularly the n→π* transition.

Table 4: Expected UV-Vis Absorption Bands for this compound

Transition Chromophore Expected Wavelength Range (nm)
π→π* Benzene Ring, Furan Ring, C=O 200 - 300

Electron Spin Resonance (ESR) Spectroscopy (if applicable for radical species or metal complexes)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. Therefore, it is not applicable for the direct characterization of the diamagnetic this compound molecule in its ground state.

However, ESR spectroscopy becomes highly relevant when studying radical ions of the compound or its coordination complexes with paramagnetic metal ions. tib.eu For instance, if this compound is reduced to form a radical anion, ESR can be used to study the distribution of the unpaired electron spin density across the molecule. Furthermore, if the molecule is used as a ligand to form complexes with transition metals like copper(II) or manganese(II), ESR is a powerful tool for probing the electronic structure and geometry of the metal center in the complex. ijsra.netekb.egacs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. For this compound, DFT calculations can predict a wide range of characteristics that complement experimental data.

Typical DFT studies involve:

Geometry Optimization: Calculating the lowest energy structure, which provides theoretical bond lengths and angles. These can be compared with experimental data if available. rroij.com

Vibrational Frequency Analysis: Predicting the IR and Raman spectra. This aids in the assignment of experimental vibrational bands. researchgate.netresearchgate.net

Electronic Property Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netbohrium.comnih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to predict reactive sites for electrophilic and nucleophilic attack. bohrium.comnih.gov

Natural Bond Orbital (NBO) Analysis: Studying intramolecular charge transfer and delocalization of electron density, which helps in understanding the stability arising from conjugation and hyperconjugation. researchgate.netnih.gov

DFT calculations on structurally related molecules, such as chalcone (B49325) derivatives containing a furan ring or substituted benzaldehydes, have demonstrated the utility of this approach in understanding molecular structure and reactivity. researchgate.netrsc.org

Table 5: Chemical Compounds Mentioned

Compound Name
This compound
Furan-2-carbaldehyde (Furfural)
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
Benzene
Carbon monoxide
Copper(II)
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the molecular structure and electronic properties of compounds like this compound. Geometry optimization is performed to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For heterocyclic compounds containing furan and benzene rings, calculations are often carried out using the B3LYP functional with a basis set such as 6-311++G(d,p) or 6-31G(d,p).

The optimized structure reveals key geometric parameters. For instance, in related furan-phenyl structures, the dihedral angle between the furan and phenyl rings is a critical parameter, indicating the degree of planarity or twist in the molecule. In a similar molecule, (E)-furan-2-carbaldehyde O-benzoyloxime, the benzoate (B1203000) and furan rings are nearly coplanar, with a dihedral angle of 11.68 (9)°. This near-planarity facilitates electronic conjugation between the two ring systems.

The electronic properties are primarily understood through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of molecular reactivity and stability.

A smaller HOMO-LUMO gap suggests a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For 2-(furan-2-yl)-1H-benzo[d]imidazole, a structurally related compound, the calculated HOMO energy is -5.89 eV and the LUMO energy is -1.53 eV, resulting in an energy gap of 4.36 eV. In another complex molecule containing the 2-(furan-2-yl) moiety, the HOMO is distributed over the phenyl rings, while the LUMO is located on the imidazole (B134444) and furan rings, indicating the regions of electron donation and acceptance, respectively. These analyses help in understanding the charge transfer that occurs within the molecule.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Furan-Containing Compound.
ParameterEnergy (eV)
EHOMO-5.89
ELUMO-1.53
Energy Gap (ΔE)4.36
Vibrational Frequency Calculations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides experimental data on the vibrational modes of a molecule. Theoretical frequency calculations using DFT methods are essential for the accurate assignment of these experimental bands. Calculated harmonic frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the computational method, improving agreement with experimental data.

For furan-containing aldehydes, specific vibrational modes are of interest:

C-H Vibrations : Aromatic C-H stretching vibrations typically appear in the 3110–3000 cm⁻¹ region. For furan rings specifically, C-H stretching modes are observed around 3120 cm⁻¹.

C=O Vibrations : The carbonyl (C=O) stretching vibration is a strong, characteristic band. In a related hydrazone, this mode appears around 1682 cm⁻¹ in the FT-IR spectrum.

Ring Vibrations : The C-C stretching vibrations within the aromatic rings occur at lower frequencies, typically in the 1300–800 cm⁻¹ range.

In a study on 2N-(furfural) amino pyridine, a Schiff base derived from a furan aldehyde, semi-empirical methods (AM1 and PM3) were used to calculate vibrational modes, showing a strong correlation with experimental IR spectra. Such analyses, especially when performed with higher-level DFT methods, allow for a detailed understanding of the molecule's dynamic structure.

Table 2: Key Vibrational Frequencies for Furan Aldehyde Derivatives.
Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
Furan C-H Stretch~3120
Aldehyde C-H Stretch~2847-2715
Carbonyl (C=O) Stretch~1682
Pyridine Ring C-H Bending1469, 1295
Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for molecular stability.

The analysis quantifies the stabilization energy (E²) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. A larger E² value indicates a more significant interaction and greater stabilization of the molecule.

In studies of furan-containing heterocyclic compounds, NBO analysis reveals significant intramolecular charge transfer (ICT). For example, in a complex imidazole derivative, a major stabilizing interaction was identified as the delocalization from a π orbital on a phenyl ring to an adjacent antibonding orbital (π*), with a stabilization energy of 81.59 kJ/mol. Similar interactions are expected in this compound between the lone pairs of the f

Applications and Advanced Materials Based on 2 Furan 2 Yl Benzaldehyde Scaffolds

Medicinal Chemistry and Biological Activity

The inherent biological activity of the furan (B31954) nucleus has spurred extensive research into its derivatives for various therapeutic applications. nih.gov Compounds containing furan or tetrahydrofuran (B95107) rings are not only biologically active but are also integral components of several pharmaceutical products. nih.gov The 2-(furan-2-yl)benzaldehyde framework, in particular, has been a fruitful starting point for the synthesis of novel compounds with a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.com

Development of Novel Therapeutic Agents

The adaptability of the this compound scaffold allows for the synthesis of a multitude of derivatives with potent and specific biological activities. These derivatives have shown promise in addressing a variety of diseases, from infectious diseases to cancer.

Antimicrobial and Antifungal Activities

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The furan nucleus itself is a key component in many biologically active compounds, and its incorporation into larger molecular structures often enhances their therapeutic properties. nih.gov

For instance, a series of novel 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their Schiff bases have been synthesized and screened for their antimicrobial and antifungal activities. researchgate.net Among these, the Schiff base 3o, identified as 2-[(1-(Furan-2-yl)ethylidene)hydrazono]-N-(4-nitrobenzylidene)-4-(2,3,4-trichlorophenyl)thiazol-3(2H)-amine, exhibited the highest antifungal activity against both Candida krusei ATCC 6258 and Candida parapsilosis ATCC 22019, proving to be as potent as the standard drug ketoconazole. researchgate.net Another compound from this series, 4-{3-Amino-2-[(1-(furan-2-yl)ethylidene)hydrazono]-2,3-dihydrothiazol-4-yl}phenol (2i), also showed notable antifungal activity. researchgate.net

Furthermore, pyrimidine (B1678525) derivatives incorporating a furanose moiety have been synthesized and evaluated for their in vitro antifungal activity against a panel of Candida species. nih.gov Compounds 6P, 6D, and 6M from this series demonstrated significant antifungal effects. nih.gov The antimicrobial activities of 4-(furan-3-yl)benzaldehyde (B1259208) and 4-(5-oxotetrahydrofuran-3-yl)benzaldehyde were also tested, showing weak antifungal and very little antibacterial activity. acs.org

The following table summarizes the antimicrobial and antifungal activities of selected this compound derivatives.

Compound IDChemical NameTarget OrganismActivityReference
3o 2-[(1-(Furan-2-yl)ethylidene)hydrazono]-N-(4-nitrobenzylidene)-4-(2,3,4-trichlorophenyl)thiazol-3(2H)-amineCandida krusei ATCC 6258, Candida parapsilosis ATCC 22019As potent as ketoconazole researchgate.net
2i 4-{3-Amino-2-[(1-(furan-2-yl)ethylidene)hydrazono]-2,3-dihydrothiazol-4-yl}phenolFungiGreatest antifungal activity among newly synthesized derivatives researchgate.net
6P, 6D, 6M Pyrimidine derivatives containing a furanose moietyCandida speciesSignificant antifungal activity nih.gov
1 4-(Furan-3-yl)benzaldehydeFungi, BacteriaWeak antifungal, very little antibacterial activity acs.org
2 4-(5-Oxotetrahydrofuran-3-yl)benzaldehydeFungi, BacteriaWeak antifungal, very little antibacterial activity acs.org
Antiviral Properties (e.g., SARS-CoV-2 inhibitors)

The global health crisis caused by the SARS-CoV-2 virus has accelerated the search for effective antiviral agents. nih.gov Derivatives of this compound have emerged as a promising class of compounds in this endeavor.

A study focused on the discovery of novel inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle, identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as potent inhibitors. nih.gov Through screening and optimization, compounds F8–B6 and F8–B22 were developed, exhibiting IC50 values of 1.57 μM and 1.55 μM, respectively, against Mpro. nih.gov Further investigation revealed that F8–B6 acts as a reversible covalent inhibitor of the enzyme. nih.gov

In another approach, a novel imidazole (B134444) derivative, 1-(2,3-dihydrobenzo[b] researchgate.netcust.edu.twdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI), was synthesized and evaluated as a potential agent against SARS-CoV-2. nih.govbohrium.com Molecular docking studies indicated that DDFDI could be a promising antiviral candidate. nih.gov

The table below details the antiviral properties of specific this compound derivatives against SARS-CoV-2.

Compound IDChemical NameTargetIC50 ValueMechanism of ActionReference
F8–B6 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivativeSARS-CoV-2 Mpro1.57 μMReversible covalent inhibitor nih.gov
F8–B22 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivativeSARS-CoV-2 Mpro1.55 μMNon-peptidomimetic inhibitor nih.gov
DDFDI 1-(2,3-dihydrobenzo[b] researchgate.netcust.edu.twdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazoleSARS-CoV-2-Potential antiviral agent based on molecular docking nih.govbohrium.com
Anticancer and Antitumor Potential

The furan scaffold is a constituent of numerous compounds with chemotherapeutic properties, making its derivatives a significant area of interest in cancer research. mdpi.comresearchgate.net The synthesis of various heterocyclic compounds derived from the reaction of cyanoacetylhydrazine with furan-2-aldehyde has yielded products with notable antitumor activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. scirp.org

A series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were synthesized and evaluated for their anticancer activity. ddtjournal.com Among these, para-substituted derivatives 4c, 4e, 4f, 4g, 4h, and 4j demonstrated significant anticancer potential. ddtjournal.com

Furthermore, furan-fused chalcones, synthesized from the condensation of furan-ring fused acetophenones and benzaldehyde (B42025) derivatives, have shown antiproliferative activity against promyelocytic leukemia HL60 cells. The attachment of a furan moiety to the A-ring of chalcone (B49325) significantly enhanced its biological activity. For example, compound 8, a furan-fused derivative of compound 9, showed a much lower IC50 value (17.2 μM for 8 versus 305 μM for 9), indicating a significant increase in antiproliferative activity.

The cytotoxic activity of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) and its metal complexes was investigated against HePG-2 and HCT-116 cell lines, with the free ligand showing more potency than its metal complexes. nih.gov

The table below presents the anticancer and antitumor activities of various this compound derivatives.

Compound Class/IDTarget Cell Line(s)Key FindingsReference
Thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives (4c, 4e, 4f, 4g, 4h, 4j)Cancer cell linesSignificant anticancer activity ddtjournal.com
Furan-fused chalcones (e.g., compound 8)Promyelocytic leukemia HL60 cellsEnhanced antiproliferative activity (IC50 = 17.2 μM) compared to non-fused analog
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L)HePG-2, HCT-116More potent cytotoxic activity than its metal complexes nih.gov
Cyanoacetylhydrazine and furan-2-aldehyde derivativesMCF-7, NCI-H460, SF-268High inhibitory effects scirp.org
Anti-inflammatory, Analgesic, and Other Pharmacological Activities

Derivatives of this compound have also been explored for their anti-inflammatory and analgesic properties. mdpi.com A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects. cust.edu.twnih.gov For instance, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) showed potent inhibition of β-glucuronidase release with an IC50 value of 5.0 μM. cust.edu.twnih.gov Another derivative, 4-{4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl}but-3-en-2-one (10), was the most active against lysozyme (B549824) release with an IC50 value of 4.6 μM. cust.edu.twnih.gov Furthermore, 1-{3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl}ethanone (6) was found to be a potent inhibitor of TNF-α formation with an IC50 value of 2.3 μM. cust.edu.twnih.gov

A series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were synthesized and screened for antiepileptic activity. researchgate.net Compound 4f, in particular, showed protection in the Maximal Electroshock Seizure (MES) test. researchgate.net

Additionally, new pyrazole (B372694) derivatives synthesized from chalcones have exhibited significant anti-inflammatory and analgesic activities. researchgate.net

The table below highlights the anti-inflammatory and other pharmacological activities of selected this compound derivatives.

Compound ID/ClassPharmacological ActivityKey FindingsReference
8 Anti-inflammatoryPotent inhibitor of β-glucuronidase release (IC50 = 5.0 μM) cust.edu.twnih.gov
10 Anti-inflammatoryMost active against lysozyme release (IC50 = 4.6 μM) cust.edu.twnih.gov
6 Anti-inflammatoryPotent inhibitor of TNF-α formation (IC50 = 2.3 μM) cust.edu.twnih.gov
4f AntiepilepticProtection in MES test researchgate.net
Pyrazole derivativesAnti-inflammatory, AnalgesicSignificant activity researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural features that govern their biological activities.

In the development of furan-fused chalcones as antiproliferative agents, SAR studies revealed the importance of the fused furan ring on the A ring moiety of the chalcone. The attachment of the furan ring significantly enhanced the biological activity compared to its non-fused counterpart. For example, the furan-fused derivative 8 had a much lower IC50 value (17.2 μM) compared to the non-fused 9 (305 μM). The relative position of the benzofuran (B130515) and phenyl moieties also played a critical role in determining the antiproliferative activity.

For a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, SAR studies indicated that the presence of a hydrogen donor/acceptor domain, a hydrophobic aryl ring system, an electron-donating furan moiety, and the substitution pattern on the distal aryl ring all strongly influenced their anticancer activity. ddtjournal.com Specifically, para-substituted derivatives showed more significant anticancer activity. ddtjournal.com

These SAR studies provide a rational basis for the design and synthesis of more potent and selective therapeutic agents based on the this compound scaffold.

Molecular Docking and In Silico Drug Discovery.cymitquimica.comresearchgate.netresearchgate.net

In the realm of modern drug discovery, computational techniques such as molecular docking are indispensable tools. These methods predict the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein. Derivatives of this compound have been the subject of such in silico studies to evaluate their potential as therapeutic agents.

For instance, Schiff base derivatives of furan-2-carbaldehyde and their metal complexes have been investigated for their antibacterial activity. researchgate.net Molecular docking studies of these compounds against protein receptors, such as SEC2 from Staphylococcus aureus, have helped to elucidate their mechanism of action at the molecular level. researchgate.net Similarly, novel indole (B1671886) derivatives incorporating a furan-2-ylmethylenehydrazinyl moiety have been screened in silico against the spike glycoprotein (B1211001) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov

Furthermore, (E)-1-(furan-2-yl)prop-2-en-1-one derivatives have been identified as potent tyrosinase inhibitors, with molecular docking studies revealing their ability to bind to both the catalytic and allosteric sites of the enzyme. nih.govmdpi.com The insights gained from these computational models are crucial for the rational design of more effective and specific drug candidates. nih.govmdpi.com

Here is a table summarizing some of the molecular docking studies involving this compound derivatives:

Derivative FamilyTargetPotential Application
Schiff base metal complexesSEC2 (Staphylococcus aureus)Antibacterial
Indole derivativesSARS-CoV-2 spike glycoproteinAntiviral
(E)-1-(furan-2-yl)prop-2-en-1-oneTyrosinaseAnti-pigmentation agent

Isotope Labeling for Pharmacokinetic and Metabolism Studies.fluorochem.co.ukrsc.org

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. mdpi.com By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.org This information is critical for understanding a drug's efficacy and potential toxicity. mdpi.comacs.org

While specific studies on the isotope labeling of this compound itself are not extensively documented in the provided results, the principles of this technique are broadly applicable. For instance, methods for the synthesis of deuterium-labeled furan-2-carbaldehyde-d have been developed. mdpi.comresearchgate.net These methods could be adapted to synthesize isotopically labeled this compound.

The use of stable isotope-labeled internal standards is also crucial for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) studies, which are often employed in pharmacokinetic analysis. acs.org For example, carbon-13 labeled 2-nitrobenzaldehyde (B1664092) derivatives have been synthesized and used as internal standards for the analysis of nitrofuran antibiotic metabolites in food products. nih.govresearchgate.net

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science.

Derivatives of this compound have shown promise in the development of optoelectronic materials. These materials interact with light to produce an electrical signal, or vice versa, and are key components in devices such as solar cells and LEDs. For example, 2,5-diaryl furans, which can be synthesized from furan-containing building blocks, are used in optoelectronic applications. acs.org The incorporation of furan rings into organic dyes for dye-sensitized solar cells has been shown to improve device efficiency. acs.org The lower resonance energy of the furan ring compared to thiophene (B33073) or benzene (B151609) can be advantageous in tuning the electronic properties of these materials. acs.org

There is a growing interest in developing polymers from renewable resources, and furan-based compounds are attractive building blocks for these "bio-based" polymers. researchgate.netrsc.orgnih.gov Furfural (B47365), a close relative of this compound, is a key platform chemical derived from biomass that can be converted into a variety of monomers for polymer synthesis. rsc.orgresearchgate.net While direct polymerization of this compound is not a primary application, its derivatives can be incorporated into polymer chains. Furan-containing compounds are used to produce polyesters and other polymers with desirable properties. researchgate.netnih.gov

The furan and benzaldehyde moieties of this compound can act as ligands, binding to metal ions to form coordination complexes. These metal complexes can, in turn, function as catalysts in a variety of chemical reactions. For example, Schiff bases derived from furan-2-carbaldehyde can form stable complexes with transition metals like copper, nickel, and cobalt. researchgate.netdntb.gov.uaijsra.netijsr.net These complexes have been investigated for their catalytic activity in oxidation reactions, such as the conversion of benzyl (B1604629) alcohol to benzaldehyde. dergipark.org.tr The specific geometry and electronic properties of the metal complex, dictated by the ligand structure, determine its catalytic efficacy. ijsra.netijsr.net

The chromophoric nature of the this compound scaffold makes it a useful component in the design of dyes and fluorescent probes. fluorochem.co.uk The extended π-system of the molecule allows it to absorb and emit light in the visible region of the electromagnetic spectrum. Derivatives of this compound have been incorporated into fluorescent nucleoside analogues, which can be used as probes to study the structure and dynamics of DNA. nih.gov Furthermore, 3-hydroxychromone derivatives containing a furan-2-yl group exhibit interesting photophysical properties, including dual emission, making them suitable for use as molecular sensors. researchgate.net

Chemosensors and Probes

The unique structural framework of this compound, which combines an aromatic aldehyde with a furan ring, makes it a valuable scaffold for the design and synthesis of sophisticated chemosensors and probes. The aldehyde functional group serves as a convenient reaction site for derivatization, most commonly through condensation reactions to form Schiff bases or hydrazones. bohrium.comresearchgate.net These derivatives often feature enhanced conjugation and specific binding sites that can interact selectively with various analytes, including metal ions and anions. The furan moiety, acting as a π-linker and an electron-rich heterocycle, plays a crucial role in modulating the electronic and photophysical properties of the final sensor molecule. researchgate.netresearchgate.net This modulation is fundamental to the generation of a detectable signal—such as a change in color (colorimetric) or fluorescence—upon binding to a target analyte. bohrium.commdpi.com

The sensing mechanism in these chemosensors often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). mdpi.comacs.orgresearchgate.net The interaction between the sensor molecule and the analyte alters these photophysical pathways, resulting in a measurable optical response. Researchers have successfully developed a variety of chemosensors derived from furan-containing aldehydes for the selective and sensitive detection of environmentally and biologically significant species.

Metal Ion Detection

Derivatives of this compound are highly effective in selectively detecting various metal ions. By creating Schiff base ligands, the imine nitrogen and the furan's oxygen atom can act as coordination sites for metal ions. bohrium.com This coordination alters the electronic structure of the molecule, leading to observable changes in the UV-Vis absorption or fluorescence emission spectra. researchgate.net

For instance, a Schiff base synthesized from an aldehyde and a suitable amine can exhibit high selectivity for specific metal ions like copper (Cu²⁺) and iron (Fe³⁺). acs.org The binding of the metal ion to the sensor can cause fluorescence quenching or enhancement, allowing for quantitative detection. researchgate.netacs.org One study reported a thiosemicarbazide-based sensor, synthesized from 2-(isothiocyanatomethyl)furan (B1293946) and 5-bromo-2-pyridine carboxaldehyde, which showed a distinct color change from colorless to deep green specifically in the presence of Fe²⁺ ions in a pure aqueous solution. sci-hub.se This colorimetric response enabled a low detection limit of 0.34 μM. sci-hub.se Similarly, other furan-based probes have been designed for the sensitive detection of toxic heavy metals like mercury (Hg²⁺) and lead (Pb²⁺), with detection limits reported in the nanomolar to micromolar range. mdpi.com

Sensor Derivative TypeTarget AnalyteSensing MethodDetection LimitSolvent/MediumCitation
Thiourea-based SensorHg²⁺Fluorescence "On-Off"0.44 x 10⁻⁸ MAqueous mdpi.com
Pyridine-2,6-dicarboxamide-based SensorPb²⁺Fluorescence2.31 x 10⁻⁶ MNot Specified mdpi.com
Naphthyl thiourea-based SensorAg⁺Fluorescence "Turn-On"3.82 μMNot Specified mdpi.com
Thiosemicarbazide-based SensorFe²⁺Colorimetric0.34 μMPure Aqueous Solution sci-hub.se
Schiff Base SensorCu²⁺Fluorescence Quenching0.87 μMAqueous Media researchgate.net

Anion Detection

Beyond metal cations, the this compound scaffold has been instrumental in developing probes for anionic species, particularly fluoride (B91410) (F⁻) and cyanide (CN⁻). researchgate.net The sensing mechanism for anions often involves the formation of hydrogen bonds between an N-H group on the sensor (typically from a hydrazone or imidazole moiety) and the target anion. researchgate.netacs.org This interaction can disrupt an existing ICT process or trigger a new one, leading to a ratiometric or "turn-on" fluorescent response. researchgate.netacs.org

For example, pyrenoimidazole derivatives synthesized from benzaldehydes have demonstrated significant colorimetric and fluorescent responses to fluoride anions. acs.org The binding of fluoride induces deprotonation of an imidazolyl N-H group, causing a distinct color change and a dramatic shift in the fluorescence emission spectrum, allowing for ratiometric detection at sub-millimolar levels. acs.org In another study, fluorescent hydrazone Schiff bases derived from furan and thiophene rings were shown to detect both F⁻ and CN⁻ through a combination of a visible color change and fluorescence quenching. researchgate.net The detection limits for these anions were found to be below 0.3 ppm. researchgate.net

Sensor Derivative TypeTarget AnalyteSensing MethodDetection LimitSolvent/MediumCitation
Pyrenoimidazolyl BenzaldehydeF⁻Colorimetric & Ratiometric FluorescenceSub-millimolarAcetone (B3395972), DMSO acs.org
Furan/Julolidine Schiff BaseF⁻Fluorescence "Turn-On"Not SpecifiedNear-Perfect Aqueous Solution researchgate.netresearchgate.net
Imidazo[1,2-a]pyridine-based Schiff BaseF⁻Colorimetric8.28 x 10⁻⁶ MNot Specified researchgate.net
Naphthalimide HydrazoneF⁻, CN⁻Colorimetric & Fluorescence Quenching< 0.3 ppmTHF researchgate.net

Challenges and Future Perspectives in 2 Furan 2 Yl Benzaldehyde Research

Addressing Synthetic Limitations and Scalability

Developing More Economical and Efficient Synthetic Pathways

The practical application of 2-(furan-2-yl)benzaldehyde and its derivatives is often hampered by the cost and efficiency of current synthetic methods. Many existing protocols involve multiple steps, utilize expensive starting materials, and may rely on harsh reaction conditions or toxic reagents, such as chromium-based oxidants. mdpi.comundip.ac.idresearchgate.net For instance, some syntheses start from furfural (B47365) or furan (B31954) and involve steps like protection of the aldehyde group, which can be laborious and generate significant waste. mdpi.comresearchgate.net

Future research must prioritize the development of more atom-economical and greener synthetic routes. This includes exploring one-pot syntheses that minimize intermediate purification steps and the use of solvents. semanticscholar.orgresearchgate.net The application of green chemistry principles, such as utilizing renewable starting materials like furfural (derivable from biomass), is also crucial. mdpi.com Furthermore, exploring alternative, less toxic and more abundant catalysts, including biocatalysts like benzaldehyde (B42025) lyase, could offer more sustainable and cost-effective production methods. core.ac.ukkeaipublishing.com The use of greener solvents, such as dihydropinene as a substitute for petroleum-based solvents like toluene, in coupling reactions to form the this compound backbone is another promising avenue. sigmaaldrich.com

Improving Reaction Yields and Purity

Efforts to improve yields and purity should focus on optimizing reaction conditions, such as temperature, reaction time, and catalyst loading. The development of highly selective catalysts that minimize the formation of byproducts is paramount. For instance, modified Vilsmeier protocols have been shown to produce deuterated furan-2-carbaldehyde in quantitative yield and high purity, avoiding the need for extensive purification. mdpi.comresearchgate.net The exploration of novel reaction media, such as supercritical fluids or aqueous-organic systems, may also enhance reaction rates and simplify product isolation. core.ac.uk

Expanding Scope of Chemical Transformations

The versatility of the this compound scaffold lies in the reactivity of both the furan and benzaldehyde moieties. While many transformations focus on the aldehyde group to synthesize derivatives like chalcones, imines, and benzimidazoles, there is considerable scope to explore reactions involving the furan ring. semanticscholar.orgmdpi.comresearchgate.net

Future research should aim to develop novel methodologies for the selective functionalization of the furan ring in the presence of the reactive aldehyde group. This could involve electrophilic substitution reactions like nitration, bromination, and acylation under controlled conditions. researchgate.net Furthermore, exploring cycloaddition reactions involving the furan ring could lead to the synthesis of complex polycyclic structures with potentially unique biological activities. The oxidative dearomatization of the furan ring has been shown to be a viable strategy for creating novel polyfunctional compounds. nih.gov

Deepening Understanding of Structure-Activity Relationships

While numerous derivatives of this compound have been synthesized and evaluated for various biological activities, a comprehensive understanding of their structure-activity relationships (SAR) is often lacking. iiarjournals.orgnih.gov SAR studies are crucial for the rational design of more potent and selective compounds.

Systematic modifications of the this compound scaffold are needed to elucidate the key structural features responsible for a particular biological activity. This involves varying the substituents on both the furan and the phenyl rings and studying the impact on efficacy. For instance, in a series of furan-ring fused chalcones, the relative position of the benzofuran (B130515) and phenyl moieties was found to be critical for their antiproliferative activity. iiarjournals.org Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be powerful tools to complement experimental work and guide the design of new analogs. nih.govmdpi.com

Translational Research: From Bench to Application

The ultimate goal of synthesizing novel this compound derivatives with interesting biological properties is their translation into practical applications, particularly in medicine. This transition from a laboratory curiosity to a clinically useful agent is a long and challenging process.

A critical step is the comprehensive preclinical evaluation of promising compounds. This includes not only assessing their efficacy in relevant disease models but also investigating their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles. Many compounds that show excellent in vitro activity fail at this stage due to poor bioavailability or unforeseen toxicity. For example, while a derivative, 2-(2′,3-epoxy-1′,3′-heptadienyl)-6-hydroxy-5-(3-methyl-2-butenyl)benzaldehyde, has shown inhibitory effects on cell growth, its journey to becoming an anticancer drug requires extensive further investigation. xiahepublishing.com Collaboration between synthetic chemists, biologists, and pharmacologists is essential to bridge the gap between basic research and clinical development.

Exploring Novel Biological Targets and Therapeutic Areas

The diverse biological activities reported for this compound derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, suggest that this scaffold can interact with multiple biological targets. mdpi.comresearchgate.netiiarjournals.orgxiahepublishing.com However, the full spectrum of its therapeutic potential is likely yet to be uncovered.

Future research should focus on identifying and validating novel biological targets for this class of compounds. This can be achieved through a combination of high-throughput screening, proteomics, and chemical biology approaches. For example, derivatives have been investigated as inhibitors of the NLRP3 inflammasome and as ST2 inhibitors for treating graft-versus-host disease, highlighting the potential to move beyond traditional targets. mdpi.comnih.gov Exploring new therapeutic areas where the unique properties of these compounds could be beneficial is also a promising direction.

Integration of Advanced Computational and AI-driven Discovery

The exploration of this compound and its derivatives has been significantly accelerated by the integration of advanced computational chemistry and artificial intelligence (AI). These in silico methodologies provide profound insights into molecular properties, reaction mechanisms, and biological activities, guiding experimental research toward more promising candidates and reducing the time and cost associated with traditional discovery pipelines. Key computational approaches include Density Functional Theory (DFT) for understanding molecular reactivity, molecular docking for predicting protein-ligand interactions, and the use of machine learning for property prediction and novel compound design.

Predicting Molecular Stability and Reactivity with DFT

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of this compound, DFT calculations are instrumental in predicting their stability, reactivity, and spectroscopic properties. scirp.orgresearchgate.net A fundamental aspect of this analysis involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔE) between these frontier orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required for electronic excitation. scirp.org

For instance, DFT studies on various N-Acylhydrazone derivatives incorporating the furan-2-yl moiety have been conducted to assess their reactivity parameters. scirp.org Similarly, the electronic properties of chalcone (B49325) derivatives like (E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one have been analyzed using DFT to understand their stability and biological potential. researchgate.net These studies often use the B3LYP functional with a basis set like 6-31+G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. scirp.orgresearchgate.netnih.gov

Beyond HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.orgresearchgate.netresearchgate.net This information is invaluable for designing new syntheses and understanding intermolecular interactions.

Derivative ClassComputational MethodKey Calculated ParametersSignificance of Findings
Imidazo[1,2-a]pyridine N-AcylhydrazonesDFT (B3LYP/6-31+G(d,p))HOMO-LUMO Energy Gap (ΔE), Hardness (η), Softness (S)Identified the most stable and least reactive compounds based on the largest energy gaps. scirp.org
Thiophene-Furan ChalconesDFT (B3LYP/6-311+G(d,p))HOMO-LUMO energies, MEP, NBOAnalyzed intramolecular interactions and charge delocalization to understand molecular stability. researchgate.net
Imidazole (B134444) DerivativesDFT (B3LYP/6-31G(d,p))HOMO-LUMO Energy Gap, MEP, NBOA smaller energy gap suggested higher reactivity compared to reference drugs like hydroxychloroquine. nih.govbohrium.com

Molecular Docking for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to screen virtual libraries of compounds against a specific protein target, predicting binding affinities and interaction modes. Derivatives of this compound have been the subject of numerous docking studies to elucidate their potential as therapeutic agents.

These in silico studies have explored the binding of furan-containing compounds to various enzymes, including:

Tyrosinase: To identify potential inhibitors for controlling pigmentation. mdpi.comsemanticscholar.org

Tubulin: Aiming to discover anticancer agents that disrupt microtubule formation. nih.gov

SARS-CoV-2 Main Protease (Mpro): In the search for antiviral compounds. nih.gov

Enoyl-ACP Reductase: As a target for developing novel antitubercular agents. scispace.com

In a study on tyrosinase inhibitors, molecular docking revealed that a potent furan-chalcone derivative could bind to both catalytic and allosteric sites of the enzyme. semanticscholar.org Another study targeting tubulin polymerization used molecular modeling to design thiazol-5(4H)-one derivatives, bioisosteres of known inhibitors, that incorporate the 2-ethylfuran (B109080) moiety. nih.gov These computational predictions are crucial for structure-activity relationship (SAR) studies, guiding the synthesis of derivatives with improved binding and inhibitory activity.

Derivative TypeProtein TargetKey Finding from DockingPotential Application
Furan-ChalconesMushroom TyrosinaseCompound 8 was predicted to bind to catalytic and allosteric sites, interacting with key residues like ASN260 and MET280. mdpi.comsemanticscholar.orgAntipigmentation Agent
Thiazol-5(4H)-onesTubulin (Colchicine Binding Site)Designed compounds with a 2-ethylfuran moiety showed favorable interactions within the colchicine (B1669291) binding site. nih.govAnticancer
Hydrazine-1-carbothioamidesSARS-CoV-2 MproDerivatives of (furan-2-ylmethylene)hydrazine-1-carbothioamide were identified as potential novel inhibitors. nih.govAntiviral (COVID-19)
1,3,4-OxadiazolesMycobacterium tuberculosis Enoyl-ACP ReductaseN-(furan-2-yl) methanimine (B1209239) derivatives showed prominent interactions with active site residues. scispace.comAntitubercular

In Silico ADMET and Machine Learning Models

The journey of a drug from discovery to market is often hampered by poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET). Predicting these properties early in the discovery phase is essential. In silico ADMET prediction tools, often powered by machine learning algorithms, are increasingly employed to filter out compounds with unfavorable profiles. scispace.comd-nb.info

Q & A

Q. How can researchers design experiments to study the photophysical properties of this compound-based fluorophores?

  • Answer:
  • Experimental Design:
  • Synthesize derivatives with electron-withdrawing groups (e.g., nitro, cyano) to tune emission wavelengths.
  • Measure fluorescence quantum yields using integrating sphere setups.
  • Compare with computational TD-DFT results for excited-state behavior.
  • Applications: Potential use in OLEDs or bioimaging probes, leveraging furan’s conjugation properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.